![molecular formula C15H9Cl3O B597632 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone CAS No. 131023-37-5](/img/structure/B597632.png)
2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone
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Overview
Description
2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone is a chemical compound with the CAS Number: 131023-37-5 . It has a molecular weight of 311.59 and its IUPAC name is 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone is 1S/C15H9Cl3O/c16-7-14(19)13-6-11(18)5-9-3-8-4-10(17)1-2-12(8)15(9)13/h1-2,4-6H,3,7H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone has a predicted density of 1.4±0.1 g/cm^3 and a predicted boiling point of 498.2±45.0 °C . It has a molar refractivity of 78.5±0.3 cm^3 and a polar surface area of 17 Å^2 . The compound is also predicted to have a flash point of 208.7±29.3 °C .Scientific Research Applications
Anticancer and Antimicrobial Agent
The compound has been used in the synthesis of thiazolidinone and azetidinone analogues, which have shown promising results as anticancer and antimicrobial agents . These analogues have been tested against multidrug resistant strains and examined for cytotoxic activity against normal lung fibroblast (WI-38), human lung carcinoma (A549), and human breast carcinoma (MDA-MB-231) cell lines .
Synthesis of Schiff Bases
The compound has been used in the synthesis of Schiff bases, which are intermediates in the production of thiazolidinone and azetidinone analogues . These Schiff bases are derived from the reaction of 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine with various aryl/heteroaryl aldehydes .
Fluorescence-Activated Cell Sorting (FACS) Analysis
The compound has been used in fluorescence-activated cell sorting (FACS) analysis . This technique is used to measure the physical and chemical characteristics of a population of cells. It’s a useful tool in molecular biology and immunology .
Molecular Docking Studies
The compound has been used in molecular docking studies . This is a method used in computational biology to predict the orientation of one molecule to a second when bound to each other to form a stable complex .
Synthesis of Bioactive Agents
The compound has been used in the synthesis of bioactive agents . These agents have a variety of applications in medicine and biology, including as therapeutic drugs and diagnostic tools .
Chloroacetylation of Fluorenes
The compound has been used in the chloroacetylation of fluorenes . This is a type of acylation, a reaction that introduces an acyl group into a compound .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3O/c16-7-14(19)13-6-11(18)5-9-3-8-4-10(17)1-2-12(8)15(9)13/h1-2,4-6H,3,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSJWQRNFMDEGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)C3=C1C=C(C=C3C(=O)CCl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the significance of 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone in the synthesis of lumefantrine?
A1: 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone (5) serves as a crucial starting material in the improved manufacturing process of lumefantrine []. It undergoes a series of reactions, including conversion to 2-dibutylamino-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol (8) via an epoxide intermediate (7). This optimized process eliminates the need to isolate the epoxide, thereby enhancing throughput and efficiency in lumefantrine production [].
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